Trimethyl orthovalerate
Overview
Description
Trimethyl orthovalerate, also known as trimethyl pentanoate, is a chemical compound that is part of the orthoester family. Orthoesters are a group of compounds characterized by the presence of three alkoxy groups attached to the same carbon atom. Trimethyl orthovalerate is not directly mentioned in the provided papers, but its properties and reactions can be inferred from studies on similar compounds, such as trimethyl orthoacetate and trimethyl orthochloroacetate.
Synthesis Analysis
The synthesis of compounds related to trimethyl orthovalerate often involves transesterification reactions. For instance, viscous poly(ortho-ester)s (POEs) have been synthesized by a transesterification reaction between a substituted orthoacetate and a triol . Although trimethyl orthovalerate itself is not synthesized in this study, the methodology could potentially be applied to its synthesis by choosing appropriate reactants.
Molecular Structure Analysis
The molecular structure of trimethyl orthovalerate would consist of a central carbon atom bonded to three methoxy groups (-OCH3) and a pentanoate group (-C5H11). The structure of related compounds, such as trimethyltin(IV) coordination polymers, has been elucidated using techniques like NMR spectroscopy and X-ray crystallography . These methods could similarly be used to analyze the structure of trimethyl orthovalerate.
Chemical Reactions Analysis
Trimethyl orthovalerate would likely undergo similar reactions to other trimethyl orthoesters. For example, trimethyl orthoformate has been used as a methyl radical source in nickel/photoredox-catalyzed methylation of (hetero)aryl chlorides . The trimethyl lock mechanism, which involves a rapid lactonization reaction, is another example of a chemical reaction involving trimethyl compounds . These reactions provide insight into the types of chemical transformations that trimethyl orthovalerate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethyl orthovalerate can be inferred from experimental and theoretical studies on similar compounds. For example, the gas-phase elimination kinetics of trimethyl orthovalerate have been studied, providing information on its thermal stability and reaction rates . The compound's hydrophobicity and viscosity would also be important physical properties, as seen in the study of POEs, where the hydrophobicity and viscosity of the polymer were modified by changing the triol component .
Scientific Research Applications
1. Gas-Phase Elimination Kinetics
Trimethyl orthovalerate has been studied for its gas-phase elimination kinetics. Researchers found that its reactions are unimolecular and follow a first-order rate law, with theoretical calculations suggesting a molecular concerted nonsynchronous mechanism as the rate-determining step (Márquez et al., 2010).
2. Transesterification Catalyst
It has been used in the synthesis of tributyl orthovalerate by transesterification, employing iodine as a catalyst. This process demonstrated good catalysis effect and post-processing purification method, achieving high conversion rates and product purity (Hu Jin-gang, 2008).
3. Synthesis and Spectral-Luminescent Properties
Trimethyl orthovalerate has been utilized in the synthesis of 2-Aryl-5-butyl-1,3,4-oxadiazoles, with studies revealing the effects of electron-donating substituents in the aryl fragment and solvent polarity on their spectral-luminescent properties (Mikhailov et al., 2020).
4. Claisen Ortho Ester Rearrangement
Researchers have explored the use of trimethyl orthovalerate in Claisen ortho ester rearrangement for the preparation of various chemical compounds, such as 2-substituted acrylates and α-methylene-γ-butyrolactones (Raucher et al., 1979).
5. Multifunctional Molecular Tool
Trimethyl orthovalerate-based systems, known as Trimethyl locks, have been investigated for their potential as drug delivery systems, cellular imaging tools, and smart stimuli-responsive materials, owing to their increased lactonization reactivity and versatile chemical adaptability (Okoh et al., 2018).
6. Latent Fluorophore
A novel class of latent fluorophores based on the trimethyl lock has been developed, offering advantages over traditional fluorophores and pro-fluorophores. These are stable in biological environments but rapidly yield detectable signals upon specific triggers (Chandran et al., 2005).
7. Enantioselective Iridium-Catalyzed Allylation
Trimethyl orthovalerate has been employed in iridium-catalyzed enantioselective allylation reactions, demonstrating its utility as a surrogate for silyl ketene acetals and silyl enol ethers in preparing various chemical compounds (Sempere et al., 2018).
Safety And Hazards
properties
IUPAC Name |
1,1,1-trimethoxypentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-5-6-7-8(9-2,10-3)11-4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXVVQKJULMMKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065654 | |
Record name | Pentane, 1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl orthovalerate | |
CAS RN |
13820-09-2 | |
Record name | Trimethyl orthovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13820-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyl orthovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentane, 1,1,1-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 1,1,1-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4065654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-trimethoxypentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYL ORTHOVALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0X9MOM6VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.